molecular formula C8H16O2 B1207790 2-Ethyl-5,5-dimethyl-1,3-dioxane CAS No. 768-58-1

2-Ethyl-5,5-dimethyl-1,3-dioxane

Cat. No.: B1207790
CAS No.: 768-58-1
M. Wt: 144.21 g/mol
InChI Key: QSHOOPIYPOINNH-UHFFFAOYSA-N
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Description

2-Ethyl-5,5-dimethyl-1,3-dioxane is an organic compound with the molecular formula C8H16O2. It is a heterocyclic compound containing a dioxane ring, which is a six-membered ring with two oxygen atoms. This compound is known for its unique structural properties and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-5,5-dimethyl-1,3-dioxane can be synthesized through the reaction of propionaldehyde with neopentyl glycol. The reaction typically involves an acid-catalyzed cyclization process, where the aldehyde and glycol react to form the dioxane ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Ethyl-5,5-dimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-5,5-dimethyl-1,3-dioxane is unique due to its specific structural arrangement and reactivity. Its dioxane ring provides stability and versatility in various chemical reactions, making it valuable in both research and industrial applications .

Properties

IUPAC Name

2-ethyl-5,5-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7-9-5-8(2,3)6-10-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHOOPIYPOINNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCC(CO1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227613
Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-58-1
Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
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Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
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Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-5,5-dimethyl-1,3-dioxane
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Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of 2-Ethyl-5,5-dimethyl-1,3-dioxane (2EDD) in water sources?

A1: 2EDD is not a naturally occurring compound. Research points to industrial activities, particularly the manufacturing of polyester resins, as the primary source of 2EDD contamination in water. The compound is a byproduct of the cyclic acetalization reactions involved in resin synthesis. [, ] Wastewater discharge from these plants, or the use of industrial byproducts containing 2EDD for codigestion in wastewater treatment plants, have been identified as key contributors to its presence in rivers, groundwater, and even tap water. [, ]

Q2: Why is this compound (2EDD) a concern in drinking water?

A2: While the toxicological effects of 2EDD require further investigation, its presence in drinking water is primarily a concern due to its low odor threshold. Even at extremely low concentrations (nanograms per liter), 2EDD imparts a distinct and unpleasant odor to water, often described as "sickening," "olive oil-like," or "fruity." [, ] These odors can lead to consumer complaints and even necessitate the temporary shutdown of water treatment plants. []

Q3: How is this compound (2EDD) detected and quantified in water samples?

A3: Detecting and quantifying 2EDD at the trace levels found in water requires sensitive analytical techniques. The research highlights the use of:

  • Closed Loop Stripping Analysis (CLSA): This method extracts volatile organic compounds from water samples, concentrating them for analysis. []
  • Flavor Profile Analysis (FPA): This sensory analysis method uses trained panelists to characterize and quantify odors in water, including the specific odor profile associated with 2EDD. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): Often coupled with techniques like cryofocusing or purge-and-trap for pre-concentration, GC-MS separates and identifies volatile compounds based on their mass-to-charge ratios. This allows for the identification and quantification of 2EDD in complex water samples. [, ]

Q4: Are there any known incidents of this compound (2EDD) water contamination?

A4: Yes, the research describes several instances of 2EDD contamination:

  • Barcelona, Spain: 2EDD was detected in surface waters and tap water, originating from wastewater treatment plants using industrial byproducts containing 2EDD. [] A similar event had occurred in the same area two decades prior. []
  • South America: An acute taste and odor episode, described as an "olive odor," led to the temporary shutdown of a water treatment plant serving millions. Investigation revealed high levels of 2EDD, along with other compounds, originating from a polyester resin manufacturing plant. []
  • Tordera Aquifer, Spain: 2EDD was identified as the primary odor-causing compound in river and groundwater sources used for drinking water, traced back to a polyester resin manufacturing facility. []

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